4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate
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Overview
Description
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. It is used as an intermediate for the anti-thrombotic drug clopidogrel .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C14H17NO4S2, an average mass of 327.419 Da, and a monoisotopic mass of 327.059906 Da . The compound should be stored at 2-8°C .Scientific Research Applications
Chemical Synthesis and Biological Activity
This compound serves as a crucial heterocyclic nucleus in the synthesis of various derivatives that have been evaluated for a wide range of biological activities. A review highlighted the synthesis and biological evaluation of substituted-4,5,6,7-tetrahydrothieno pyridines, pointing out their significance in drug development due to their potent biological activities. These derivatives have been identified as lead molecules for future drugs, with several analogs exhibiting promising pharmacological profiles (Sangshetti et al., 2014).
Synthesis Techniques
The compound's synthesis routes have been explored, with studies detailing efficient methodologies for its preparation. For instance, Pan Xian-hua (2011) discussed synthesizing a key intermediate of Prasugrel, a new antithrombotic drug, starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, showcasing the compound's role in creating medically significant agents (Pan Xian-hua, 2011).
Anticonvulsant Activities
Research has also been conducted on novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines for their anticonvulsant activity. These studies have led to the identification of compounds with significant anticonvulsant effects, further expanding the therapeutic potential of this chemical class (Ohkubo et al., 1996).
Anticancer and Antitubulin Agents
Further illustrating the compound's versatility, research into its derivatives has led to the discovery of new antiproliferative agents targeting cancer cells. For example, Romagnoli et al. (2020) designed and synthesized derivatives that showed significant anticancer activity by inhibiting tubulin polymerization, highlighting the compound's potential in cancer therapy (Romagnoli et al., 2020).
Novel Synthetic Approaches
Innovative synthetic approaches have been developed to efficiently create derivatives of the compound. Kitabatake et al. (2010) described a modified Pictet-Spengler reaction for synthesizing N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, demonstrating the compound's role in the streamlined preparation of pharmacologically active molecules (Kitabatake et al., 2010).
Mechanism of Action
Target of Action
It is noted that this compound is used as an intermediate in the synthesis of the antiplatelet drug clopidogrel . Clopidogrel primarily targets the P2Y12 receptor, a subtype of adenosine diphosphate (ADP) receptors on platelet cells .
Mode of Action
As an intermediate in the synthesis of clopidogrel, it may contribute to the overall inhibitory effect of clopidogrel on platelet aggregation .
Biochemical Pathways
As an intermediate in the synthesis of clopidogrel, it may be involved in the inhibition of the adp-mediated activation of the gpiib/iiia pathway, which is crucial for platelet aggregation .
Result of Action
As an intermediate in the synthesis of clopidogrel, it contributes to the overall effect of clopidogrel in inhibiting platelet aggregation, thereby preventing thrombus formation in the arterial system .
Action Environment
Factors such as ph, temperature, and presence of other substances could potentially affect its stability and reactivity during the synthesis of clopidogrel .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h8H,1-4H2;2-5H,1H3,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUISMROPFGHOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=C1SC(=O)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178688-49-8 |
Source
|
Record name | Thieno[3,2-c]pyridin-2(3H)-one, 4,5,6,7-tetrahydro-, 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178688-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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